molecular formula C21H14ClN5 B2783172 5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine CAS No. 339279-60-6

5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine

Cat. No. B2783172
CAS RN: 339279-60-6
M. Wt: 371.83
InChI Key: VVGYBBDQMGDGHR-RQZHXJHFSA-N
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Description

5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine is a chemical compound with the molecular formula C21H14ClN5 . It has an average mass of 371.822 Da and a monoisotopic mass of 371.093781 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully documented in the available resources. Its molecular formula is C21H14ClN5, and it has an average mass of 371.822 Da .

Scientific Research Applications

5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine has been found to possess a number of properties that make it useful for scientific research. It has been used as a fluorescent probe to study the interaction between proteins and DNA, as well as to study the interaction between proteins and other biomolecules. It has also been used to study the structure of proteins and other biomolecules, as well as to study the structure and function of enzymes.

Mechanism of Action

5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine is believed to act as a fluorescent probe by binding to specific sites on proteins and other biomolecules. This binding is believed to cause a conformational change in the protein or biomolecule that results in the emission of fluorescent light.
Biochemical and Physiological Effects
This compound has been found to possess a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as tyrosine kinases, and to inhibit the growth of certain types of cancer cells. It has also been found to possess anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

The use of 5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively inexpensive and easy to synthesize. Another advantage is that it is relatively non-toxic and does not produce any hazardous waste. One limitation is that it is not very stable, and therefore needs to be stored in a cool, dark place. Another limitation is that it is not very soluble in water, and therefore needs to be dissolved in an organic solvent before use.

Future Directions

There are a number of potential future directions for the use of 5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine. One potential direction is to use it as a fluorescent probe to study the interaction between proteins and other biomolecules, such as carbohydrates and lipids. Another potential direction is to use it as a fluorescent probe to study the structure and function of enzymes. Additionally, it could be used to study the interaction between proteins and DNA, as well as to study the structure and function of other biomolecules. Finally, it could be used to study the structure and function of proteins involved in disease processes, such as cancer.

Synthesis Methods

5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine can be synthesized in two steps from the starting material 2-chloro-4-nitrophenol. In the first step, 2-chloro-4-nitrophenol is reacted with hydrazine hydrate in the presence of acetic acid to form 2-chloro-4-phenyl-2-(4-pyridinyl)-5-diazenylpyrimidine. In the second step, the product from the first step is reacted with phosphorus oxychloride in the presence of pyridine to form this compound.

properties

IUPAC Name

(2-chlorophenyl)-(4-phenyl-2-pyridin-4-ylpyrimidin-5-yl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN5/c22-17-8-4-5-9-18(17)26-27-19-14-24-21(16-10-12-23-13-11-16)25-20(19)15-6-2-1-3-7-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGYBBDQMGDGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC=CC=C3Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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